6-amino-5-(aminocarbonothioyl)-2,3-dihydro-1H-pyrrolizine-7-carboxamide
Overview
Description
6-amino-5-(aminocarbonothioyl)-2,3-dihydro-1H-pyrrolizine-7-carboxamide, also known as "ACT," is a chemical compound that has been studied extensively for its potential applications in scientific research. This molecule has a unique structure that makes it particularly interesting to researchers, as it has been shown to have a range of biochemical and physiological effects. In
Scientific Research Applications
ACT has been studied extensively for its potential applications in scientific research. One area of research where ACT has shown promise is in the field of cancer research. Studies have shown that ACT has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, ACT has been studied for its potential use as an anti-inflammatory agent, as well as for its ability to modulate the immune system.
Mechanism of Action
The mechanism of action of ACT is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. Specifically, ACT has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body. Additionally, ACT has been shown to inhibit the activation of certain transcription factors that are involved in the regulation of cell growth and differentiation.
Biochemical and physiological effects:
ACT has a range of biochemical and physiological effects that make it particularly interesting to researchers. Studies have shown that ACT can inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. Additionally, ACT has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One advantage of using ACT in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, ACT is relatively easy to synthesize and can be obtained in high purity. However, there are also limitations to using ACT in lab experiments. For example, the mechanism of action of ACT is not fully understood, which can make it difficult to interpret experimental results. Additionally, ACT may have off-target effects that could complicate experimental results.
Future Directions
There are many potential future directions for research on ACT. One area of research that is particularly promising is the development of ACT-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of ACT and its effects on various signaling pathways in cells. Finally, there is a need for more research on the potential side effects of ACT and its long-term safety profile.
Properties
IUPAC Name |
2-amino-3-carbamothioyl-6,7-dihydro-5H-pyrrolizine-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4OS/c10-6-5(8(11)14)4-2-1-3-13(4)7(6)9(12)15/h1-3,10H2,(H2,11,14)(H2,12,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJKQCXGKIUNDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C(N2C1)C(=S)N)N)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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